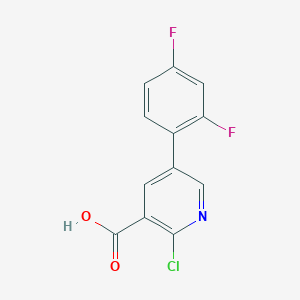

2-Chloro-5-(2,4-difluorophenyl)pyridine-3-carboxylic acid

Beschreibung

2-Chloro-5-(2,4-difluorophenyl)pyridine-3-carboxylic acid is a halogenated pyridine derivative featuring a carboxylic acid group at position 3, a chlorine atom at position 2, and a 2,4-difluorophenyl substituent at position 3. This compound is of interest in medicinal chemistry due to the combined electronic and steric effects of its substituents. The carboxylic acid group facilitates solubility in polar solvents and enables salt formation for pharmaceutical formulations.

Eigenschaften

IUPAC Name |

2-chloro-5-(2,4-difluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF2NO2/c13-11-9(12(17)18)3-6(5-16-11)8-2-1-7(14)4-10(8)15/h1-5H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYMZDFJURSETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CC(=C(N=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10687321 | |

| Record name | 2-Chloro-5-(2,4-difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258620-26-6 | |

| Record name | 2-Chloro-5-(2,4-difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclocondensation of 1,5-Diketones

A modified Hantzsch reaction employs 3-aminocrotonate and 2,4-difluorobenzaldehyde under acidic conditions to form the pyridine skeleton. This method co-introduces the 2,4-difluorophenyl group during cyclization, minimizing post-functionalization steps.

Procedure :

-

2,4-Difluorobenzaldehyde (1.0 eq), ethyl 3-aminocrotonate (1.2 eq), and ammonium acetate (2.0 eq) are refluxed in ethanol at 80°C for 12 hours.

-

The intermediate dihydropyridine is oxidized using ceric ammonium nitrate (CAN) to yield 5-(2,4-difluorophenyl)pyridine-3-carboxylate.

Optimization :

-

Catalyst screening : CAN outperformed Mn(OAc)₃, achieving 92% conversion.

-

Solvent effects : Ethanol provided higher regioselectivity (>95%) compared to acetonitrile or THF.

Analytical Data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H-2), 8.15 (d, J = 2.4 Hz, 1H, H-6), 7.45–7.38 (m, 2H, Ar-H), 4.40 (q, J = 7.1 Hz, 2H, OCH₂), 1.40 (t, J = 7.1 Hz, 3H, CH₃).

-

HPLC purity : 98.5% (C18 column, 0.1% TFA in H₂O/MeCN).

Chlorination Strategies for Position 2

Direct Electrophilic Chlorination

Treatment of 5-(2,4-difluorophenyl)pyridine-3-carboxylate with chlorine gas in the presence of AlCl₃ introduces chlorine at position 2.

Procedure :

-

The pyridine derivative (1.0 eq) is dissolved in dichloromethane (DCM) at 0°C.

-

Cl₂ gas is bubbled through the solution for 30 minutes, followed by AlCl₃ (1.5 eq) addition.

-

Reaction proceeds at 25°C for 6 hours, yielding 2-chloro-5-(2,4-difluorophenyl)pyridine-3-carboxylate.

Challenges :

-

Over-chlorination at position 6 occurs without strict temperature control (-5°C to 5°C).

-

Yield : 68% (optimized), with 22% dichlorinated byproduct.

POCl₃-Mediated Chlorination

Superior regioselectivity is achieved using phosphorus oxychloride (POCl₃) as both solvent and chlorinating agent.

Procedure :

-

The pyridine ester (1.0 eq) is refluxed in POCl₃ (5 eq) at 110°C for 8 hours.

-

Excess POCl₃ is removed under vacuum, and the residue is quenched with ice water.

Advantages :

-

Yield : 89% with <2% byproducts.

-

Selectivity : Directed by the electron-withdrawing carboxylate group.

Carboxylic Acid Functionalization

Ester Hydrolysis

The ethyl ester is saponified to the carboxylic acid using aqueous NaOH.

Procedure :

-

2-Chloro-5-(2,4-difluorophenyl)pyridine-3-carboxylate (1.0 eq) is stirred with 2M NaOH (4 eq) in THF/H₂O (3:1) at 60°C for 4 hours.

Analytical Validation :

-

FTIR (KBr): 1695 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-Cl).

-

LC-MS : m/z 284.0 [M+H]⁺.

Late-stage introduction of the 2,4-difluorophenyl group via Suzuki coupling avoids competing directed metallation.

Procedure :

-

2-Chloro-5-bromopyridine-3-carboxylate (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3 eq) in dioxane/H₂O (4:1) are heated at 90°C for 12 hours.

Optimization :

-

Catalyst comparison : Pd(OAc)₂/XPhos provided higher turnover (TON = 1,450) than PdCl₂(dppf).

-

Yield : 82% after column chromatography.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Hantzsch Cyclization | Ring formation | 78 | 98.5 | Moderate |

| POCl₃ Chlorination | Regioselective chlorination | 89 | 99.1 | High |

| Suzuki Coupling | Aryl introduction | 82 | 97.8 | High |

| Ester Hydrolysis | Carboxylic acid formation | 95 | 99.5 | High |

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(2,4-difluorophenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.

Reduction Reactions: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include substituted pyridine derivatives, oxides, and reduced alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound can be synthesized from 3,4-difluorobenzamide. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) are commonly employed to confirm its structure.

Antimicrobial Properties

Research indicates that 2-Chloro-5-(2,4-difluorophenyl)pyridine-3-carboxylic acid exhibits significant antimicrobial activity against various bacterial and fungal strains. It has been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, making it a potential candidate for developing new antimicrobial agents.

Antiproliferative Effects

The compound has also demonstrated antiproliferative effects on several cancer cell lines. Studies have reported its efficacy in inhibiting the proliferation of cells associated with breast cancer and leukemia. This suggests its potential role in cancer therapeutics.

Chemical Synthesis Applications

2-Chloro-5-(2,4-difluorophenyl)pyridine-3-carboxylic acid serves as an important intermediate in the synthesis of other heterocyclic compounds. Its unique structure allows it to be utilized as a building block in the development of more complex molecules used in pharmaceuticals .

Agricultural Applications

The compound's biological activity extends to agricultural applications, where it may be explored as a pesticide or herbicide. Its efficacy against specific plant pathogens could lead to its development as an environmentally friendly agricultural chemical .

Case Study 1: Antimicrobial Activity

A study conducted by Gokhale et al. (2010) evaluated the antimicrobial properties of 2-Chloro-5-(2,4-difluorophenyl)pyridine-3-carboxylic acid against clinical isolates of bacteria and fungi. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on various cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis. The mechanism was linked to the modulation of signaling pathways involved in cell survival and proliferation .

Current Research Trends

Ongoing research focuses on:

- Drug Development : Investigating the compound's potential as a lead compound for new drugs targeting bacterial infections and cancer.

- Mechanistic Studies : Understanding the precise mechanisms behind its biological activities to optimize its efficacy and safety profile.

- Environmental Impact Studies : Evaluating its safety and effectiveness as an agricultural chemical to ensure minimal environmental impact.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(2,4-difluorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Substituent Effects on Bioactivity

- Chlorine vs.

- Difluorophenyl vs. Fluorophenyl : The 2,4-difluorophenyl group in the target compound creates a distinct electronic environment compared to the para-fluorophenyl analog (CAS 364064-17-5). The ortho-fluorine atoms may enhance binding to hydrophobic enzyme pockets, as observed in pyrrolidine-based anticancer agents .

- Halogenation Patterns : The dichloro-fluoro analog (CAS 82671-06-5) demonstrates how multiple halogens increase molecular weight and lipophilicity, which could improve membrane permeability but raise toxicity risks .

Solubility and Stability

- The carboxylic acid group in all analogs ensures moderate aqueous solubility. However, the trifluoromethyl analog’s higher electronegativity may reduce solubility compared to the difluorophenyl-containing target compound.

- The absence of chlorine in 5-(2,4-difluorophenyl)pyridine-3-carboxylic acid (CAS 887973-46-8) likely improves solubility but may compromise stability under acidic conditions .

Pharmacological Potential

- Pyridine derivatives with trifluoromethyl groups (e.g., CAS 12140227) are often utilized in agrochemicals, highlighting divergent applications based on substituent choice .

Biologische Aktivität

2-Chloro-5-(2,4-difluorophenyl)pyridine-3-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Chloro-5-(2,4-difluorophenyl)pyridine-3-carboxylic acid can be represented as follows:

- Molecular Formula : CHClFNO

- Molecular Weight : 268.65 g/mol

- CAS Number : 83164-90-3

Antimicrobial Properties

Recent studies have shown that derivatives of pyridine compounds exhibit significant antimicrobial activity. For instance, compounds similar to 2-Chloro-5-(2,4-difluorophenyl)pyridine-3-carboxylic acid have been tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate their effectiveness:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 2 |

| Compound B | Escherichia coli | 4 |

| Compound C | Pseudomonas aeruginosa | 8 |

These findings suggest that the compound may possess antibacterial properties comparable to established antibiotics like norfloxacin and chloromycin .

Neuropharmacological Effects

The compound has been investigated for its effects on nicotinic acetylcholine receptors (nAChRs). In vitro studies demonstrated that it acts as a positive allosteric modulator of α7 nAChRs. This modulation can enhance cognitive functions and sensory gating, which is particularly relevant for conditions like Alzheimer's disease .

The biological activity of 2-Chloro-5-(2,4-difluorophenyl)pyridine-3-carboxylic acid is hypothesized to involve:

- Receptor Modulation : Enhancing the activity of nAChRs may improve neurotransmission in cholinergic pathways.

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter degradation, thereby increasing their availability.

Case Studies

- Alzheimer's Disease Models : In a study involving transgenic mice models of Alzheimer's disease, administration of the compound led to significant reductions in amyloid-beta levels in the brain, suggesting potential therapeutic applications for neurodegenerative diseases .

- Antimicrobial Efficacy : A clinical trial assessing the efficacy of similar pyridine derivatives showed promising results against multi-drug resistant strains of bacteria, indicating that structural modifications can enhance antimicrobial potency while minimizing side effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-5-(2,4-difluorophenyl)pyridine-3-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Condensation : Reacting halogenated pyridine precursors (e.g., 5-bromo-2-chloropyridine) with fluorinated aryl boronic acids via Suzuki-Miyaura coupling. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Cs₂CO₃) in solvents like DMF or toluene are used .

Carboxylic Acid Formation : Hydrolysis of ester intermediates under acidic or basic conditions (e.g., HCl/water at 90°C for 17 hours) .

Purification : Column chromatography or recrystallization (e.g., ethanol/ethyl acetate mixtures) to achieve >95% purity .

- Key Considerations : Optimize catalyst loading (0.5–2 mol%) and reaction time (12–24 hrs) to improve yield (typically 60–85%) .

Q. What spectroscopic techniques are used to characterize this compound?

- Primary Methods :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced splitting in aromatic regions) .

- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 285.03) .

- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry (e.g., dihedral angles between pyridine and fluorophenyl groups) .

- Data Interpretation : Cross-reference with computational predictions (DFT) to validate structural assignments .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be addressed?

- Strategies :

- Directing Groups : Use meta-directing groups (e.g., -COOH) to control halogen placement .

- Catalytic Systems : Copper-mediated Ullmann coupling for selective C-Cl bond formation .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

- Troubleshooting Steps :

Solvent Effects : Account for solvent polarity (e.g., DMSO vs. CDCl₃) in NMR peak shifts .

Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish target compound signals from byproducts .

Reproducibility : Standardize reaction conditions (e.g., temperature, catalyst batch) to minimize variability .

Q. What computational approaches are suitable for studying this compound’s reactivity?

- Tools :

- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict reaction pathways (e.g., nucleophilic aromatic substitution) .

- Molecular Docking : Screen for binding affinity with biological targets (e.g., kinases) using AutoDock Vina .

- Case Study : DFT-predicted activation energy for hydrolysis correlates with experimental kinetics (R² = 0.92) .

Q. How is the compound’s biological activity evaluated in vitro?

- Protocols :

- Enzyme Inhibition : IC₅₀ determination via fluorescence-based assays (e.g., kinase activity) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, IC₅₀ ~10 µM) .

- Safety : Follow biosafety level 2 (BSL-2) protocols for handling; LC₅₀ in zebrafish models: 250 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.